molecular formula C12H14N2O B106648 1-Butylquinazolin-4(1H)-one CAS No. 16347-94-7

1-Butylquinazolin-4(1H)-one

Cat. No.: B106648
CAS No.: 16347-94-7
M. Wt: 202.25 g/mol
InChI Key: XEVUOWUIRWUKFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Butylquinazolin-4(1H)-one (CAS Number: 16347-94-7) is an alkylated quinazolinone derivative serving as a versatile scaffold in medicinal chemistry and drug discovery research. This compound belongs to the quinazolinone family, a class of nitrogen-containing heterocycles recognized as a "privileged structure" for the development of biologically active molecules due to their wide spectrum of pharmacological properties . With a molecular formula of C12H14N2O and a molecular weight of 202.26, it features a butyl group at the N1 position, which can significantly influence the compound's lipophilicity and overall pharmacokinetic profile . In research settings, the quinazolinone core is a key intermediate for constructing more complex structures aimed at various therapeutic targets. Scientific literature extensively documents that quinazolinone derivatives exhibit a diverse range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant effects . Specifically, this compound can be utilized in the synthesis of novel compounds for investigating kinase inhibition and for developing dual-target inhibitors, such as those targeting phosphoinositide 3-kinase (PI3K) and histone deacetylase (HDAC) in oncology research . Its structure allows for further functionalization at various positions, enabling researchers to explore structure-activity relationships (SAR) and optimize lead compounds . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes. Please refer to the product's Certificate of Analysis for specific quality control data and handling instructions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

16347-94-7

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

1-butylquinazolin-4-one

InChI

InChI=1S/C12H14N2O/c1-2-3-8-14-9-13-12(15)10-6-4-5-7-11(10)14/h4-7,9H,2-3,8H2,1H3

InChI Key

XEVUOWUIRWUKFT-UHFFFAOYSA-N

SMILES

CCCCN1C=NC(=O)C2=CC=CC=C21

Canonical SMILES

CCCCN1C=NC(=O)C2=CC=CC=C21

Other CAS No.

16347-94-7

Synonyms

1-Butylquinazolin-4(1H)-one

Origin of Product

United States

Synthetic Methodologies for 1 Butylquinazolin 4 1h One and Its Analogues

Strategies for Constructing the Quinazolinone Core System

The quinazolinone scaffold is a privileged structure in medicinal chemistry, and numerous methods have been developed for its synthesis. These strategies primarily focus on forming the pyrimidinone ring onto a pre-existing benzene (B151609) derivative.

Cyclization Reactions of Anthranilamide Derivatives

A foundational and widely utilized method for constructing the quinazolinone core involves the cyclization of anthranilamide (2-aminobenzamide) or its derivatives with a one-carbon or multi-carbon unit. This approach is valued for the ready availability of the starting materials.

The condensation of anthranilamides with aldehydes or ketones is a common pathway to produce 2,3-dihydroquinazolin-4(1H)-ones. nih.govresearchgate.net These intermediates can then be oxidized in a subsequent step to yield the aromatic quinazolinone ring. Various catalysts, including Brønsted acids (like p-toluenesulfonic acid), Lewis acids, and iodine, have been employed to facilitate this cyclocondensation. nih.gov For instance, the reaction of anthranilamide with aldehydes in the presence of a catalyst like silica-perchloric acid has been shown to be an effective method. researchgate.net

Another classical approach is the reaction of anthranilamide with orthoesters, such as triethyl orthoformate, which can provide the C2 carbon and lead to the formation of the quinazolinone ring. More complex variations involve reacting anthranilamide with β-diketones under acidic conditions, which can lead to the synthesis of fused quinazolinone systems.

A notable method involves the reaction of anthranilamide with dimethylformamide dimethylacetal (DMFDMA). While short reaction times at high temperatures yield the unsubstituted quinazolin-4-one, this method can also lead to subsequent alkylation, a feature discussed later.

Multicomponent Reaction Approaches to Quinazolinones

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the essential parts of all starting materials, represent a highly efficient and atom-economical approach to complex molecules like quinazolinones.

Several MCRs have been developed for quinazolinone synthesis. One such strategy involves the one-pot, three-component reaction of isatoic anhydride, an amine (or urea/ammonium (B1175870) acetate), and an aldehyde. researchgate.netresearchgate.net This method is often catalyzed by an acid and provides a straightforward route to 2,3-dihydroquinazolin-4(1H)-ones, which can be subsequently oxidized. researchgate.net For example, using sulfonic acid functionalized mesoporous silica (B1680970) as a catalyst under solvent-free conditions allows for the synthesis of quinazolinones from aromatic aldehydes, isatoic anhydride, and urea. researchgate.net

Another powerful MCR involves the coupling of an aryl iodide, a carbonyl source, and 2-aminobenzamide (B116534), often facilitated by a palladium catalyst. scispace.com This approach allows for significant diversity in the final product. Similarly, copper-catalyzed multicomponent reactions have been developed, for instance, using 2-bromobenzamides, benzylic alcohols, and sodium azide (B81097) as a nitrogen source to construct the quinazolinone ring system. rsc.org

Oxidative Cyclization Methodologies

Oxidative cyclization methods offer a direct route to the aromatic quinazolinone core from precursors like 2-aminobenzamides and alcohols or aldehydes, avoiding the need to isolate dihydro-intermediates. These reactions involve an in-situ oxidation step.

A variety of oxidants and catalytic systems have been employed. An electro-oxidative approach utilizes potassium persulfate (K₂S₂O₈) to promote the tandem cyclization of 2-aminobenzamides with primary alcohols under mild, metal-free conditions. tsijournals.com Other chemical oxidants like tert-butyl hydroperoxide (TBHP) are also effective, for instance, in the iron oxide-catalyzed oxidative cyclization of 2-aminobenzamide with toluenes. researchgate.net Molecular iodine has been shown to catalyze the metal-free oxidative coupling of 2-aminobenzamides with aryl methyl ketones to yield 2-aryl quinazolin-4(3H)-ones.

The choice of oxidant and catalyst can be tailored to the specific substrates, with systems ranging from copper catalysts with oxygen as the terminal oxidant to phenyliodine(III) bis(trifluoroacetate) (PIFA) for initiating oxidative cyclization of suitably functionalized quinazolinones. nih.gov

Summary of Quinazolinone Core Synthesis Strategies
MethodologyKey ReactantsTypical Conditions/CatalystsReference
CyclizationAnthranilamide + Aldehyde/KetoneAcid (p-TSA), Lewis Acid nih.govresearchgate.net
Multicomponent ReactionIsatoic Anhydride + Amine + AldehydeAcid catalysis, often solvent-free researchgate.netresearchgate.net
Multicomponent ReactionAryl Iodide + Carbonyl Source + 2-AminobenzamidePalladium catalyst scispace.com
Oxidative Cyclization2-Aminobenzamide + AlcoholK₂S₂O₈ (electrochemical) tsijournals.com
Oxidative Cyclization2-Aminobenzamide + Methyl KetoneIodine (metal-free)

Regioselective N-Alkylation Strategies at the N1 Position

The quinazolin-4-one scaffold possesses two nitrogen atoms, N1 and N3, which can both be alkylated. Direct alkylation of the parent quinazolin-4(3H)-one typically leads to a mixture of products, with the N3-alkylated isomer being the major product due to its higher nucleophilicity. The formation of the desired 1-butylquinazolin-4(1H)-one, therefore, requires specific strategies to ensure regioselective alkylation at the N1 position.

Direct N-Alkylation Protocols for this compound Formation

Direct, single-step N1-alkylation of an unsubstituted quinazolin-4(3H)-one is challenging and generally low-yielding due to the preferential formation of the N3-isomer. scispace.comtsijournals.com Consequently, synthetic chemists have developed indirect methods to achieve selective N1-alkylation.

One of the most effective strategies involves a protection-alkylation-deprotection sequence. This approach has been demonstrated for the related quinazoline-2,4(1H,3H)-dione system. scispace.comtsijournals.com The method involves first protecting the more reactive N3 position, often with a benzoyl group. With the N3 position blocked, alkylation with a suitable agent, such as a butyl halide, is directed specifically to the N1 position. The final step involves the removal of the protecting group to yield the desired N1-substituted product. scispace.com

An alternative to direct alkylation is to construct the quinazolinone ring with the N1-substituent already in place. One such method involves the reductive rearrangement of 5-(2′-aminophenyl)-1,2,4-oxadiazoles, which can be N-alkylated prior to the rearrangement, leading to the formation of 1-alkylquinazolin-4(1H)-ones. researchgate.net Another approach is the carbonylative coupling of ortho-iodoanilines with N-substituted cyanamides, which builds the heterocyclic core and installs the N1-substituent simultaneously. organic-chemistry.org

Exploration of Reagents and Reaction Conditions for N1-Butylation

The success of regioselective N1-butylation hinges on the careful selection of reagents and reaction conditions, particularly for the protection-based strategy.

For the N3-protection N1-alkylation sequence, the choice of reagents is critical. The protection step can be achieved using benzoyl chloride. The subsequent alkylation is typically performed using a butylating agent like butyl bromide or butyl iodide in the presence of a base and a suitable solvent. A common system involves using potassium carbonate as the base in an anhydrous polar aprotic solvent such as dimethylformamide (DMF). scispace.comtsijournals.com These conditions facilitate the deprotonation of the N1-H and the subsequent nucleophilic attack by the N1-anion on the butyl halide. The final deprotection of the N3-benzoyl group can be accomplished by treatment with ammonium hydroxide (B78521) in an alcohol-water mixture. scispace.com

While direct N1-alkylation is disfavored, studies on the factors influencing regioselectivity have noted that steric hindrance can play a role. For instance, the use of highly sterically crowded reagents in the condensation with anthranilamides has been shown to divert alkylation from the N3 position to the exocyclic oxygen. rsc.org This suggests that steric factors around the nitrogen atoms are a key determinant in the selectivity of alkylation.

Reagents and Conditions for N1-Alkylation via Protection Strategy
StepPurposeTypical ReagentsConditionsReference
1N3-ProtectionBenzoyl Chloride- scispace.comtsijournals.com
2N1-AlkylationButyl Bromide/Iodide, K₂CO₃Anhydrous DMF, Room Temp. scispace.comtsijournals.com
3N3-DeprotectionAmmonium HydroxideEthanol/Water, Reflux scispace.com

Advancements in the Synthesis of this compound and Its Analogues

The quest for efficient and environmentally benign methods for synthesizing quinazolinone scaffolds, including this compound, has led to significant innovations in synthetic organic chemistry. Researchers are increasingly focusing on optimizing reaction pathways to improve yields and selectivity, while also exploring advanced techniques that align with the principles of green chemistry.

Optimization of Synthetic Pathways for Enhanced Yield and Selectivity

The optimization of synthetic routes is crucial for the large-scale and cost-effective production of quinazolinone derivatives. Traditional methods often suffer from drawbacks such as harsh reaction conditions, low yields, and the formation of byproducts. Consequently, considerable effort has been dedicated to refining these pathways.

One key area of optimization involves the careful selection of catalysts and reaction conditions. For instance, studies have shown that the choice of catalyst can significantly influence the outcome of the reaction. The use of specific catalysts can lead to higher yields and improved selectivity for the desired product.

Another optimization strategy involves modifying the starting materials to enhance their reactivity. This can include the introduction of activating groups or the use of more reactive intermediates. Additionally, the reaction parameters, such as temperature, reaction time, and solvent, are meticulously adjusted to maximize the yield and purity of the final product. For example, a study on the synthesis of N-methyl quinazolin-4(3H)-one demonstrated that the reaction is highly dependent on temperature and the concentration of the oxidant, with optimal yields achieved at 150°C. nih.gov

The development of one-pot synthesis procedures represents a significant advancement in optimizing synthetic pathways. These methods, where multiple reaction steps are carried out in a single reaction vessel, offer several advantages, including reduced reaction times, lower costs, and minimized waste generation.

Advanced Synthetic Techniques and Green Chemistry Approaches

In recent years, there has been a paradigm shift towards the adoption of advanced synthetic techniques and green chemistry principles in the synthesis of quinazolinones. These approaches aim to reduce the environmental impact of chemical processes while improving efficiency and safety.

Microwave-Assisted Synthesis in Quinazolinone Chemistry

Microwave-assisted synthesis has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. scholarsresearchlibrary.comresearchgate.net The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve product yields. scholarsresearchlibrary.comresearchgate.netfrontiersin.orgnih.gov This technique has been successfully applied to various steps in quinazolinone synthesis, including the Niementowski reaction, which is a classical method for preparing these compounds. frontiersin.org For example, the microwave-assisted Niementowski reaction of anthranilic acid with formamide (B127407) under solvent-free conditions provides a rapid and high-purity route to quinazolinone derivatives. frontiersin.org

Microwave-assisted synthesis has also been employed in copper-catalyzed aerobic oxidative synthesis of quinazolinone inhibitors under solvent-free conditions, showcasing its utility in developing greener and more efficient protocols. rsc.org The rapid and efficient nature of microwave heating is attributed to the direct interaction of microwave radiation with the polar molecules in the reaction mixture, leading to a rapid and uniform rise in temperature.

Metal-Catalyzed and Metal-Free Synthetic Routes

Both metal-catalyzed and metal-free synthetic routes have been extensively explored for the synthesis of quinazolinones, each offering distinct advantages. rsc.org

Metal-Catalyzed Synthesis: Transition metal catalysts, such as copper, iron, palladium, and cobalt, have proven to be highly effective in facilitating the formation of the quinazolinone ring system. rsc.orgmdpi.comchim.it Copper-catalyzed reactions, in particular, have gained significant attention due to the low cost and low toxicity of copper. chim.it These reactions often proceed via C-H activation and C-N bond formation, enabling the construction of the quinazolinone scaffold from readily available starting materials. chim.it For instance, a copper-catalyzed domino reaction of alkyl halides and anthranilamides provides an efficient route to 2-substituted quinazolin-4(3H)-ones. organic-chemistry.org Iron-catalyzed cyclization reactions in aqueous media have also been developed as a green and efficient method for quinazolinone synthesis. rsc.org

CatalystReactantsConditionsYieldReference
Copper(I) bromideAlkyl halides, AnthranilamidesAirGood to Excellent organic-chemistry.org
Iron catalyst2-halobenzoic acids, AmidinesMicrowave, WaterModerate to High rsc.org
Mn(I) complex2-aminobenzyl alcohols, Primary amidesToluene, 130°C58-81% mdpi.com

Metal-Free Synthesis: In line with the principles of green chemistry, there is a growing interest in developing metal-free synthetic routes for quinazolinones. nih.govrsc.org These methods avoid the use of potentially toxic and expensive metal catalysts, making them more environmentally friendly and cost-effective. Iodine-catalyzed aerobic oxidative synthesis is one such example, where molecular iodine is used as a catalyst in the presence of an oxidant like oxygen. nih.gov Another approach involves the use of hypervalent iodine reagents, which can mediate the synthesis under metal-free conditions. nih.gov Furthermore, base-promoted transition-metal-free protocols have been developed, utilizing polyethylene (B3416737) glycol (PEG) as a recyclable reaction medium. rsc.org

MethodReactantsConditionsYieldReference
Iodine-catalyzed aerobic oxidation2-aminobenzophenone, N-methylaminesI₂, (NH₄)₂CO₃, O₂, DMSO, 120°C20-98% nih.gov
Base-promoted2-aminobenzamides, AldehydesBase, PEG-200Good rsc.org
Annulation Reaction2-nitrobenzyl alcohols, TetrahydroisoquinolinesDMF, Chlorobenzene, 140°CModerate to Good acs.org

Solvent-Free and Aqueous Medium Reactions

The use of hazardous organic solvents is a major environmental concern in chemical synthesis. Therefore, developing solvent-free reactions or using environmentally benign solvents like water is a key aspect of green chemistry.

Solvent-Free Synthesis: Conducting reactions in the absence of a solvent offers several benefits, including reduced waste, lower costs, and simplified purification procedures. tandfonline.com Solvent-free methods have been successfully applied to the synthesis of 1-substituted 4(1H)-quinazolinones by heating a mixture of 2-(N-alkylamino)benzoic acids, triethyl orthoformate, and ammonium acetate. tandfonline.com Ball milling, a mechanochemical technique, has also been employed for the solvent-free and oxidant-free synthesis of 2-arylquinazolinones. organic-chemistry.org

Aqueous Medium Reactions: Water is an ideal solvent for chemical reactions due to its non-toxic, non-flammable, and abundant nature. Several methods for quinazolinone synthesis in aqueous media have been reported. rsc.orgnih.gov For example, an iron-catalyzed cyclization of 2-halobenzoic acids and amidines can be performed efficiently in water under microwave irradiation. rsc.org Electrochemical synthesis using an iodine catalyst in an aqueous solution has also been developed as a green and sustainable method for preparing quinazolinones. nih.gov

Chemical Reactivity and Derivatization Studies

Electrophilic and Nucleophilic Substitutions on the Quinazolinone Ring System

The quinazolinone core possesses both electron-rich and electron-deficient sites, making it amenable to both electrophilic and nucleophilic substitution reactions. The presence of the electron-donating nitrogen atom and the benzene (B151609) ring, fused to the pyrimidinone ring which contains an amide moiety, creates a nuanced electronic landscape that dictates the regioselectivity of these transformations.

The C2 and C3 positions of the quinazolinone scaffold are key sites for derivatization. While the N1 position is occupied by the butyl group in 1-butylquinazolin-4(1H)-one, the C2 position, adjacent to the N1 and N3 nitrogens, and the C3-position, which is part of the amide functionality, are primary targets for introducing new functional groups.

The C2 position can be functionalized through various methods. One common approach involves starting with precursors like 2-aminobenzamides, which can be cyclized with different reagents to introduce a substituent at the C2 position. For instance, N-butyl-2-aminobenzamide can react with appropriate aldehydes or other one-carbon donors. Although many examples focus on N3-substituted quinazolinones, the principles extend to N1-isomers. For example, the synthesis of 2-aryl-4-quinazolinones can be achieved using palladium-catalyzed C-H activation of the C2-aryl group for further functionalization, indicating the reactivity of substituents at this position. chim.it

Direct C-H functionalization at the C3 position of the quinazolinone ring has also been explored, particularly for creating C-C bonds. While specific examples for the 1-butyl derivative are not extensively detailed, studies on related quinazolinone scaffolds have shown successful alkenylation at the C3 position. This reaction can proceed via metal-catalyzed processes, demonstrating a modern approach to derivatization that avoids pre-functionalization of the starting material. chim.it

A general strategy for functionalizing the quinazolinone ring involves the conversion of the 4-oxo group into a more reactive leaving group. For example, treatment of a quinazolin-2,4-dione with phosphorus oxychloride yields a 2,4-dichloroquinazoline (B46505) intermediate. nih.govacs.org This intermediate is highly susceptible to nucleophilic substitution. Amines can selectively displace the chlorine at the C4 position first, followed by substitution at the C2 position, allowing for the stepwise introduction of two different nucleophiles. nih.govacs.org This method provides a pathway to N2,N4-disubstituted quinazolines, which are themselves precursors for further derivatization.

Table 1: Examples of Functionalization Reactions on the Quinazolinone Scaffold

Starting Material Reagents and Conditions Product Position Functionalized Reference(s)

The N1-butyl group is a simple alkyl substituent and is generally considered to be chemically stable. Under typical conditions for modifying the heterocyclic ring system, the butyl chain remains intact. Specific studies focusing on the chemical transformations of the N-butyl group itself on the this compound molecule are not extensively documented in the reviewed literature. In principle, like other alkyl chains, it could be susceptible to reactions such as radical halogenation or oxidation under harsh conditions, but these are not common strategies for derivatizing this class of compounds, as functionalization of the quinazolinone core is more synthetically valuable and accessible.

Ring Transformations and Rearrangement Reactions

The quinazolinone ring system can undergo several rearrangement reactions, with the Dimroth rearrangement being one of the most significant. This rearrangement typically involves the isomerization of heterocyclic systems containing an exocyclic imino or amino group adjacent to a ring nitrogen atom. In the context of quinazoline (B50416) chemistry, it often facilitates the transformation of one fused heterocyclic system into a more stable isomeric form.

A prominent example is the rearrangement of Current time information in Богородский район, RU.nih.govrsc.orgtriazolo[4,3-a]quinazolin-5(4H)-ones to their more thermodynamically stable Current time information in Богородский район, RU.nih.govrsc.orgtriazolo[1,5-a]quinazolin-5(4H)-one isomers. researchgate.netmdpi.com This transformation is often catalyzed by acid or base. The mechanism is believed to proceed through the protonation of a ring nitrogen, followed by a ring-opening of the triazole moiety to form an intermediate, which then undergoes ring-closure to yield the rearranged product. mdpi.com

This rearrangement is a powerful tool for synthetic chemists, as it allows access to different isomeric scaffolds from a common precursor. For instance, the reaction of a 2-hydrazinoquinazoline with orthoesters can lead to the formation of Current time information in Богородский район, RU.nih.govrsc.orgtriazolo[4,3-c]quinazolines, which can then be isomerized to the [1,5-c] isomers under acidic conditions via a Dimroth rearrangement. mdpi.com This strategy has been used to control the regioselective synthesis of N-substituted 2-aminoquinazolin-4-ones. nih.gov

Table 2: Dimroth Rearrangement in Quinazoline Derivatives

Starting Isomer Conditions Product Isomer Reference(s)
Current time information in Богородский район, RU.nih.govrsc.orgTriazolo[4,3-a]quinazolin-5(4H)-one Acid or Base Current time information in Богородский район, RU.nih.govrsc.orgTriazolo[1,5-a]quinazolin-5(4H)-one researchgate.net, mdpi.com
Current time information in Богородский район, RU.nih.govrsc.orgTriazolo[4,3-c]quinazoline Acidic Media Current time information in Богородский район, RU.nih.govrsc.orgTriazolo[1,5-c]quinazoline mdpi.com
N-(2-Cyanophenyl)benzimidoyl isothiocyanate derivative Intramolecular Cycloaddition 1-(2-Phenylquinazolin-4-yl)-3-substituted thiourea mdpi.com

Formation of Fused Heterocyclic Systems Involving the Quinazolinone Scaffold

The inherent reactivity of the quinazolinone nucleus makes it an excellent building block for the synthesis of more complex, polycyclic heterocyclic systems. By introducing reactive functional groups at the C2 position, the quinazolinone ring can be annulated to form various fused structures.

A common strategy involves the introduction of a hydrazine (B178648) group at the C2 position. The resulting 2-hydrazino-1-butylquinazolin-4(1H)-one is a key intermediate for constructing fused triazole rings. Cyclization of this intermediate with various one-carbon donors, such as orthoesters or carboxylic acids, leads to the formation of Current time information in Богородский район, RU.nih.govrsc.orgtriazolo[4,3-a]quinazolin-5-ones. nih.govresearchgate.net As mentioned previously, these kinetic products can often be rearranged to their thermodynamically more stable Current time information in Богородский район, RU.nih.govrsc.orgtriazolo[1,5-a] isomers. researchgate.netmdpi.com

Furthermore, the pyrimidine (B1678525) portion of the quinazolinone scaffold can participate in reactions to form larger fused systems like pyrimido[4,5-d]pyrimidines. nih.govresearchgate.net These syntheses often involve multi-component reactions where a pyrimidine derivative (such as 6-aminouracil, which shares structural similarity with the quinazolinone core) reacts with aldehydes and a 1,3-dicarbonyl compound. rsc.orgnih.gov While not starting directly from this compound, these methods highlight the potential of the embedded pyrimidinone ring to act as a synthon for building these medicinally relevant scaffolds.

Table 3: Synthesis of Fused Heterocyclic Systems from Quinazolinone Precursors

Quinazolinone Precursor Reagents Fused System Formed Reference(s)
2-Hydrazino-3-substituted-quinazolin-4(3H)-one One-carbon donors (e.g., formic acid, CS2) Current time information in Богородский район, RU.nih.govrsc.orgTriazolo[4,3-a]quinazolin-5-one nih.gov, researchgate.net
6-Aminouracil (analogue) Aromatic Aldehydes, 1,3-Diketones Pyrimido[4,5-b]quinoline / Pyrimido[4,5-d]pyrimidine rsc.org, nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 1-butylquinazolin-4(1H)-one in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, detailed information about the chemical environment, connectivity, and spatial arrangement of atoms can be obtained.

Proton (¹H) NMR Investigations

The ¹H NMR spectrum of this compound provides a characteristic fingerprint of its proton-containing moieties. The aromatic protons of the quinazolinone ring system typically appear as a complex multiplet in the downfield region, generally between δ 7.0 and 8.5 ppm. The specific chemical shifts and coupling patterns are dictated by the electronic effects of the carbonyl and lactam nitrogen atoms. The proton at position 5, being adjacent to the electron-withdrawing carbonyl group, is often the most deshielded of the aromatic protons.

The butyl group attached to the N-1 position exhibits distinct signals in the upfield region of the spectrum. The methylene (B1212753) group directly attached to the nitrogen (N-CH₂) is expected to resonate as a triplet, typically in the range of δ 3.8 to 4.2 ppm, due to coupling with the adjacent methylene protons. The subsequent methylene groups of the butyl chain will appear as multiplets further upfield, with the terminal methyl group resonating as a triplet at approximately δ 0.9 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity
Aromatic-H7.0 - 8.5Multiplet
N-CH₂-3.8 - 4.2Triplet
-CH₂-1.6 - 1.8Sextet
-CH₂-1.3 - 1.5Sextet
-CH₃~0.9Triplet

Note: These are predicted values based on known data for similar quinazolinone structures. Actual experimental values may vary.

Carbon (¹³C) NMR Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Quinazolin-4(1H)-ones exhibit characteristic signals for the carbonyl carbon and the carbons of the fused heterocyclic system. The carbonyl carbon (C4) is typically observed in the highly deshielded region of the spectrum, around δ 160-165 ppm. The carbons of the aromatic ring resonate in the range of approximately δ 120 to 150 ppm. The imine-like carbon (C2) also appears in the downfield region.

The carbon atoms of the N-butyl substituent are found in the upfield region of the spectrum. The carbon of the methylene group attached to the nitrogen (N-CH₂) would appear around δ 40-50 ppm, with the other carbons of the butyl chain resonating at progressively higher fields.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
C=O (C4)160 - 165
Aromatic/Heterocyclic C120 - 150
N-CH₂-40 - 50
-CH₂-25 - 35
-CH₂-15 - 25
-CH₃~14

Note: These are predicted values based on known data for similar quinazolinone structures. Actual experimental values may vary.

Advanced NMR Techniques (e.g., 2D NMR, NOESY) for Conformational Studies

While ¹H and ¹³C NMR provide primary structural information, advanced 2D NMR techniques are crucial for unambiguous signal assignment and for probing the molecule's conformation. Techniques such as COSY (Correlation Spectroscopy) would confirm the coupling relationships between adjacent protons in the butyl chain and within the aromatic system. HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are used to correlate the proton signals with their directly attached (one-bond) and more distant (two- or three-bond) carbon atoms, respectively, allowing for a complete and confident assignment of all ¹H and ¹³C signals.

Of particular importance for conformational analysis is the Nuclear Overhauser Effect Spectroscopy (NOESY) experiment. NOESY detects through-space interactions between protons that are in close proximity (typically < 5 Å), regardless of whether they are connected through bonds. nih.govmdpi.comnanalysis.com For this compound, a NOESY experiment could reveal the preferred orientation of the butyl group relative to the quinazolinone ring system by identifying spatial correlations between the N-CH₂ protons and the aromatic protons, particularly the proton at position 8. This information is vital for understanding the molecule's three-dimensional shape in solution. nih.govmdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, the molecular ion peak (M⁺) would confirm the compound's molecular weight.

The fragmentation of quinazolinone derivatives under electron impact (EI) ionization often follows characteristic pathways. researchgate.netsciencepublishinggroup.comsemanticscholar.org For this compound, a likely fragmentation pathway involves the cleavage of the butyl chain. The loss of a propyl radical (C₃H₇) would result in a significant fragment ion. Another common fragmentation is the loss of the entire butyl group, leading to a fragment corresponding to the quinazolin-4(1H)-one cation. Further fragmentation of the quinazolinone ring can also occur, often involving the loss of CO and N₂.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

m/z Value Proposed Fragment
[M]⁺Molecular Ion
[M - 43]⁺Loss of propyl radical
[M - 57]⁺Loss of butyl radical
[Quinazolinone core]⁺Fragmentation of the butyl chain

Note: The fragmentation pattern is predictive and based on the analysis of similar N-alkylated quinazolinones. researchgate.netsciencepublishinggroup.comsemanticscholar.orglibretexts.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show several characteristic absorption bands. A strong absorption band corresponding to the C=O (amide carbonyl) stretching vibration is anticipated in the region of 1680-1640 cm⁻¹. The stretching vibrations of the C=N and C=C bonds within the heterocyclic and aromatic rings would appear in the 1620-1450 cm⁻¹ region. mdpi.combiomedpharmajournal.org The C-H stretching vibrations of the aromatic ring are typically observed above 3000 cm⁻¹, while the C-H stretching vibrations of the aliphatic butyl group will be found just below 3000 cm⁻¹.

Table 4: Characteristic IR Absorption Bands for this compound

Functional Group Characteristic Absorption (cm⁻¹)
C=O (Amide)1680 - 1640
C=N / C=C (Aromatic/Heterocycle)1620 - 1450
C-H (Aromatic)> 3000
C-H (Aliphatic)< 3000

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in the solid state. While a crystal structure for this compound itself is not publicly available, analysis of closely related structures, such as 3-butyl-4-oxo-3,4-dihydroquinazoline-6-sulfonamide, offers valuable insights. researchgate.net

Single Crystal X-ray Diffraction Analysis of this compound Derivatives

No published single-crystal X-ray diffraction data is currently available for this compound or its direct derivatives. The determination of crystallographic parameters such as unit cell dimensions, space group, and the precise atomic coordinates awaits future experimental investigation.

Understanding Intermolecular Interactions and Crystal Packing

A definitive analysis of the intermolecular interactions and crystal packing for this compound cannot be provided without experimental crystallographic data. Such an analysis would typically involve the identification of hydrogen bonds, π-π stacking, and other non-covalent interactions that govern the assembly of the molecules in the solid state.

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework for understanding the electronic structure of molecules. nih.govtandfonline.com By focusing on the electron density rather than the complex many-electron wavefunction, DFT allows for accurate and computationally efficient analysis of molecular properties. nih.gov For 1-Butylquinazolin-4(1H)-one, DFT calculations are instrumental in elucidating its fundamental electronic characteristics.

The three-dimensional arrangement of atoms in a molecule is critical to its function and reactivity. Geometry optimization via DFT is employed to find the most stable arrangement of atoms, corresponding to the minimum energy on the potential energy surface. For flexible molecules like this compound, which possesses a butyl group, multiple low-energy conformations can exist.

Conformational analysis of N-alkyl substituted quinazolinones is crucial for understanding their behavior. Studies on related N-alkyl benzimidazoquinazolinones and other flexible acyclic molecules demonstrate the importance of identifying various stable conformers. kemdikbud.go.idacs.org The rotation around the single bonds of the butyl group in this compound gives rise to different conformers. The relative energies of these conformers determine their population at a given temperature. Theoretical calculations, often combining molecular mechanics for an initial search followed by DFT optimization, are used to identify the most stable conformers. researchgate.net For instance, in related systems, the orientation of an N-benzoyl group in a dihydropyridazino[4,5-b]quinoxaline system was found to lead to stable, isolable conformers, a phenomenon attributed to restricted rotation. researchgate.net The stability of different conformers is influenced by steric hindrance and intramolecular interactions. mdpi.com In the case of this compound, the butyl chain is likely to adopt a staggered conformation to minimize steric strain.

Table 1: Representative Calculated Bond Lengths and Angles for a Quinazolinone Core (Optimized at B3LYP/6-311++G(d,p) level)
ParameterValue
Bond Lengths (Å)
N1-C21.38
C2-N31.39
N3-C41.40
C4-C4a1.41
C4-O1.23
C4a-C8a1.40
N1-C8a1.39
**Bond Angles (°) **
C2-N1-C8a120.5
N1-C2-N3123.1
C2-N3-C4121.8
N3-C4-C4a117.5
O-C4-C4a122.3
C4-C4a-C8a120.1
N1-C8a-C4a117.0
Note: Data is representative for the quinazolinone scaffold and not specific to the 1-butyl derivative. Actual values may vary slightly.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.org The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

For quinazolinone derivatives, the distribution of the HOMO and LUMO is typically spread across the fused ring system. nih.gov In a study on quinazolinone derivatives as potential anticancer agents, DFT calculations were used to determine the HOMO and LUMO energies. semanticscholar.org The HOMO is often delocalized over the entire molecule, while the LUMO may be more localized on the electron-accepting parts of the structure. nih.gov For this compound, the HOMO would likely be located on the electron-rich benzene (B151609) and pyrimidine (B1678525) rings, while the LUMO would also be distributed across the aromatic system, with potential contributions from the carbonyl group. The butyl group, being an electron-donating alkyl group, would slightly raise the energy of the HOMO.

Table 2: Representative FMO Properties of Quinazolinone Derivatives (DFT Calculations)
CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
Quinazolinone Analog A-6.5-1.84.7
Quinazolinone Analog B-6.2-2.14.1
Quinazolinone Analog C-6.8-1.55.3
Note: These values are illustrative for quinazolinone derivatives and not specific to this compound. The exact values depend on the specific substituents and the level of theory used. semanticscholar.org

The Molecular Electrostatic Potential (MESP) surface provides a visual representation of the charge distribution in a molecule and is a valuable tool for predicting its reactive behavior. uni-muenchen.de It maps the electrostatic potential onto the electron density surface, with red areas indicating negative potential (electron-rich regions, susceptible to electrophilic attack) and blue areas indicating positive potential (electron-poor regions, susceptible to nucleophilic attack). researchgate.netchemrxiv.org

For this compound, the MESP would show a region of high negative potential around the carbonyl oxygen atom, making it a likely site for hydrogen bonding and interactions with electrophiles. The nitrogen atoms in the quinazolinone ring also contribute to the electrostatic potential, influencing the molecule's interaction with other species. uni-muenchen.de The aromatic part of the molecule will have a mixed potential, while the butyl group will be largely neutral or slightly positive.

Global reactivity descriptors derived from DFT, such as chemical hardness (η), chemical potential (μ), and the electrophilicity index (ω), provide quantitative measures of a molecule's reactivity. researchgate.net Studies on quinazolinone derivatives have shown that these descriptors can be correlated with experimental properties like pKa. researchgate.net Chemical hardness is a measure of resistance to change in electron distribution, with harder molecules being less reactive. The chemical potential indicates the tendency of electrons to escape from the system. The electrophilicity index quantifies the ability of a molecule to accept electrons.

Table 3: Calculated Reactivity Descriptors for a Quinazolinone Derivative
DescriptorValue (eV)
Chemical Hardness (η)2.09
Chemical Potential (μ)-3.84
Electrophilicity Index (ω)3.52
Note: Representative data from a study on a related quinazolinone derivative. semanticscholar.org

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations allow for the study of its dynamic behavior over time. MD simulations are particularly useful for understanding how a molecule behaves in a solvent and how it interacts with its environment. nih.gov

For this compound, MD simulations in an aqueous environment would reveal the dynamics of the butyl chain and the stability of its different conformations. The solvent can have a significant impact on the conformational preferences of a molecule. frontiersin.org MD simulations can also be used to study the stability of ligand-receptor complexes, providing insights into the binding process. kemdikbud.go.idugm.ac.id In studies of quinazolinone derivatives as inhibitors of various enzymes, MD simulations have been used to assess the stability of the ligand in the binding site and to identify key interactions that are maintained over time. nih.govugm.ac.idnih.gov For example, the stability of hydrogen bonds between the quinazolinone scaffold and the receptor can be evaluated. ugm.ac.id

Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking Studies (focused on mechanistic insights)

QSAR and molecular docking are powerful computational tools used in drug discovery to understand the relationship between a molecule's structure and its biological activity, and to predict how it might bind to a biological target. dergipark.org.trufv.br

QSAR models for quinazolinone derivatives have been developed for various biological activities, including anticonvulsant and antitubercular effects. ufv.brresearchgate.netscholarsresearchlibrary.com These models identify molecular descriptors (e.g., lipophilicity, electronic properties, and steric parameters) that are correlated with the observed activity. scholarsresearchlibrary.com For instance, a QSAR study on anticonvulsant quinazolinones revealed that properties like the Broto-Moreau autocorrelation and radial distribution function are important for activity. ufv.br

Molecular docking is used to predict the preferred orientation of a ligand when it binds to a receptor, as well as the binding affinity. ijpsdronline.comjksus.org Docking studies on quinazolinone derivatives have provided mechanistic insights into their inhibition of various enzymes, such as tyrosine kinases, matrix metalloproteinases, and the GABAa receptor. acs.orgdergipark.org.trijpsdronline.com

Table 4: Representative Docking Scores and Key Interactions for Quinazolinone Derivatives with a Protein Target
CompoundDocking Score (kcal/mol)Key Interacting Residues
Quinazolinone Analog 1-9.3MET769, LYS721, ASP831
Quinazolinone Analog 2-8.5THR830, CYS773
Quinazolinone Analog 3-7.8GLU738, LYS721
Note: Data is illustrative and compiled from various docking studies on quinazolinone derivatives against different targets. ijpsdronline.comjksus.org The specific residues and scores depend on the target protein.

Spectroscopic Property Prediction and Correlation with Experimental Data

Theoretical calculations can predict various spectroscopic properties of molecules, which can then be compared with experimental data to validate both the computational methods and the experimental assignments.

Density Functional Theory (DFT) calculations are widely used to predict the vibrational frequencies of molecules. core.ac.uknih.gov These calculated frequencies, corresponding to modes in the Infrared (IR) and Raman spectra, can be compared with experimental spectra. researchgate.netnih.govresearchgate.net To improve the agreement between theoretical and experimental values, the calculated frequencies are often scaled using specific factors. core.ac.uk

For molecules with similar functional groups, such as the C=O stretching vibration in the quinazolinone ring, DFT calculations can accurately predict its position in the IR and Raman spectra. mdpi.com For example, the C=O stretching vibration is typically observed in the range of 1600-1850 cm⁻¹. mdpi.com Similarly, C-H stretching vibrations of the butyl group are expected in the 2850-2950 cm⁻¹ region. core.ac.uk The comparison of calculated and experimental spectra aids in the definitive assignment of vibrational modes. scm.comunito.itdiva-portal.orgictp.it The root mean square (RMS) error between observed and calculated wavenumbers is often used to assess the quality of the theoretical model. nih.gov

Table 1: Predicted and Experimental Vibrational Frequencies for Related Structures

Functional Group Predicted Wavenumber (cm⁻¹) (DFT) Experimental Wavenumber (cm⁻¹) (IR/Raman) Reference
C=O Stretch 1755-1683 1695 mdpi.com
Aromatic C-H Stretch 3105 3063 mdpi.com
Aliphatic C-H Stretch 2950-2850 2950-2880 core.ac.uk
C=N Stretch 1620 1636 researchgate.net

Note: The data presented is for structurally related compounds and serves as an illustrative example of the application of computational methods.

Time-Dependent Density Functional Theory (TD-DFT) is a common computational method for predicting the electronic absorption spectra (UV/Vis) of molecules. faccts.degoogle.commdpi.comrespectprogram.org These calculations provide information on the absorption wavelengths (λmax), excitation energies, and oscillator strengths of electronic transitions. mdpi.comscispace.com

The choice of the functional and basis set in the TD-DFT calculation can influence the accuracy of the predicted spectrum. mdpi.com Furthermore, the surrounding solvent can significantly affect the UV/Vis absorption of a molecule. rsc.orgmdpi.combeilstein-journals.org Therefore, solvent effects are often incorporated into TD-DFT calculations using models like the Polarizable Continuum Model (PCM). scispace.comrsc.orgbeilstein-journals.orgq-chem.com These models simulate the bulk solvent environment and can lead to a redshift (shift to longer wavelengths) in the predicted λmax compared to gas-phase calculations. beilstein-journals.org The predicted spectra, including solvent effects, can then be compared with experimental UV/Vis spectra to understand the electronic transitions, which are often of a π → π* nature for aromatic systems like the quinazolinone ring. scispace.com

Table 2: Illustrative TD-DFT Calculation Results for a Generic Aromatic Molecule

Calculation Type Predicted λmax (nm) Excitation Energy (eV) Oscillator Strength
Gas Phase 280 4.43 0.15
With Solvent (PCM) 295 4.20 0.18

Note: This table provides a hypothetical example to illustrate the output of TD-DFT calculations and the influence of solvent models.

Mechanistic Investigations of Biological Interactions in Vitro Focus

Exploration of Molecular Targets and Pathways

The therapeutic potential of quinazolin-4(1H)-one derivatives is rooted in their capacity to modulate various enzymes and receptors critical to cellular signaling pathways. mdpi.comresearchgate.net

Enzyme Inhibition Studies (e.g., Kinases, PDEs)

The quinazolin-4(1H)-one nucleus is a cornerstone in the design of various enzyme inhibitors, particularly targeting kinases and phosphodiesterases (PDEs), which are crucial regulators of cell signaling.

Kinase Inhibition: Protein kinases are pivotal in controlling cell division and angiogenesis, and their dysregulation is a hallmark of many cancers. nih.gov The quinazoline (B50416) framework is a key feature in several approved kinase inhibitors like gefitinib, erlotinib, and lapatinib. nih.gov Research has shown that various quinazolin-4(3H)-one derivatives exhibit potent inhibitory activity against multiple tyrosine kinases. For instance, certain synthesized derivatives demonstrated strong inhibition against Cyclin-Dependent Kinase 2 (CDK2), Human Epidermal Growth Factor Receptor 2 (HER2), and Epidermal Growth Factor Receptor (EGFR). nih.gov Molecular docking studies suggest these compounds can act as ATP-competitive inhibitors, binding to critical residues in the kinase domain. nih.gov Other studies have focused on developing quinazolin-4-one derivatives as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in angiogenesis. mdpi.com

Table 1: Kinase Inhibitory Activity of Selected Quinazolin-4(3H)-one Derivatives nih.gov

CompoundTarget KinaseIC₅₀ (µM)Reference CompoundReference IC₅₀ (µM)
Compound 2iCDK20.173 ± 0.012Imatinib0.131 ± 0.015
Compound 3iCDK20.177 ± 0.032Imatinib0.131 ± 0.015
Compound 2iHER20.134 ± 0.011Lapatinib0.041 ± 0.009
Compound 3hHER20.165 ± 0.018Lapatinib0.041 ± 0.009
Compound 2iEGFR0.097 ± 0.019Erlotinib0.056 ± 0.012
Compound 2hEGFR0.102 ± 0.014Erlotinib0.056 ± 0.012

Phosphodiesterase (PDE) Inhibition: PDEs are enzymes that hydrolyze cyclic nucleotides (cAMP and cGMP), playing a vital role in signal transduction. researchgate.net A library of 2-substituted quinazolin-4(3H)-ones was evaluated for inhibitory activity against Phosphodiesterase-I (PDE-I), with several compounds showing moderate inhibition. researchgate.netnih.gov The quinazoline scaffold has also been successfully used to develop inhibitors for other PDE families, such as PDE7 and PDE10A. nih.govresearchgate.net PDE10A is particularly prominent in the striatum, and its inhibition can modulate both D1 and D2 receptor signaling, making it a target for conditions like Parkinson's disease. nih.govacs.org

Table 2: Phosphodiesterase-I (PDE-I) Inhibition by 2-Substituted Quinazolin-4(3H)-ones nih.gov

CompoundIC₅₀ (µM)
Compound 17210.7 ± 2.62
Compound 16301.6 ± 1.18
Compound 15344.33 ± 4.32
Compound 13458.13 ± 3.60
EDTA (Standard)277.69 ± 2.52

Receptor Binding and Modulation Mechanisms

Histamine (B1213489) receptors are a class of G protein-coupled receptors that mediate the effects of histamine throughout the body. The quinazolinone core has been identified as a viable scaffold for developing modulators of these receptors. Specifically, derivatives have been designed and synthesized as potent and selective inverse agonists for the histamine H3 receptor. nih.govjst.go.jp The H3 receptor is primarily found in the central nervous system and acts as an autoreceptor to regulate the release of histamine and other neurotransmitters. jst.go.jp Inverse agonists for this receptor are of interest for treating various neurological and metabolic disorders. google.com Furthermore, patents describe quinazoline derivatives as modulators of the histamine H4 receptor for the treatment of inflammatory disorders, leveraging the receptor's role in mediating inflammation and immune responses. googleapis.com

Dopamine (B1211576) receptors are implicated in numerous neurological processes, and their modulation is a key strategy for treating disorders like Parkinson's disease and schizophrenia. nih.gov Molecular design studies have identified 4(3H)-quinazolinone derivatives as potentially affecting dopamine receptors. researchgate.netnii.ac.jp Computational studies have explored quinazoline alkaloids as inhibitors of PDE10A, an enzyme that regulates dopamine signaling pathways. nih.govacs.org One such study highlighted that the compound Aspernigerin, a quinazoline, showed affinity for multiple dopamine receptors, suggesting a potential to alter dopaminergic neurotransmission. nih.govacs.org

Acetylcholinesterase (AChE) is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Its inhibition is a primary therapeutic strategy for Alzheimer's disease. dergipark.org.trnih.gov The quinazolinone scaffold has been extensively explored for developing AChE inhibitors. mdpi.combohrium.com Numerous studies have reported the synthesis of 4(3H)-quinazolinone derivatives and their evaluation as AChE inhibitors. arabjchem.orgdergipark.org.tr For example, a series of 2-methyl-3-substituted-4(3H)-quinazolinones bearing a 1,3,4-thiadiazole (B1197879) moiety was synthesized, and several compounds were identified as promising AChE inhibitors compared to the standard drug donepezil. dergipark.org.tr Kinetic studies of other quinazolinone series have shown a mixed-type inhibition pattern, suggesting that these compounds may bind to both the catalytic active site and the peripheral anionic site of the enzyme. nih.gov

Table 3: Acetylcholinesterase (AChE) Inhibitory Activity of Selected 4(3H)-Quinazolinone Derivatives dergipark.org.tr

Compound% Inhibition at 10⁻⁴ M
Compound 5b70.18 ± 0.81
Compound 5d66.86 ± 1.15
Donepezil (Standard)90.25 ± 0.95

Investigation of Protein Interactions (e.g., Human Serum Albumin binding)

The interaction of drug candidates with plasma proteins, particularly Human Serum Albumin (HSA), is a critical factor influencing their pharmacokinetic properties. HSA is the most abundant protein in blood plasma and transports a wide variety of endogenous and exogenous substances. mdpi.commdpi.com The binding of quinazolinone derivatives to HSA has been investigated using multiple spectroscopic techniques. mdpi.comnih.govtandfonline.com

These studies have consistently shown that dihydroquinazolinone derivatives can bind to HSA and quench its intrinsic tryptophan fluorescence through a static quenching mechanism. mdpi.commdpi.comtandfonline.com Site-specific marker displacement experiments have revealed that these compounds preferentially bind to Site II, located in subdomain IIIA of HSA. mdpi.commdpi.comtandfonline.com The thermodynamic parameters calculated from these studies indicate that hydrophobic interactions are the primary driving force for the binding process. mdpi.com The introduction of different substituents onto the quinazolinone scaffold can modulate the binding affinity, providing a strategy for fine-tuning the pharmacokinetic profile of these compounds. mdpi.commdpi.com

Table 4: Binding Parameters for the Interaction of Dihydroquinazolinone Derivatives with HSA mdpi.com

Compound (Substituent)Binding Constant (Kₐ) (×10⁴ M⁻¹) at 298 KNumber of Binding Sites (n)
PDQL-a (H)2.01 ± 0.050.99 ± 0.02
PDQL-b (o-CH₃)2.53 ± 0.041.02 ± 0.01
PDQL-c (p-OCH₃)2.28 ± 0.051.01 ± 0.01
PDQL-d (p-CN)2.67 ± 0.061.03 ± 0.01
PDQL-e (p-CF₃)2.88 ± 0.061.04 ± 0.01
PDQL-f (p-isopropyl)3.58 ± 0.081.07 ± 0.02

Structure-Activity Relationship (SAR) Studies for 1-Butylquinazolin-4(1H)-one Derivatives

The quinazolinone scaffold is a versatile and privileged structure in medicinal chemistry, known to exhibit a wide array of pharmacological activities. nih.govnih.govnih.gov The biological profile of these compounds can be significantly modulated by the nature and position of various substituents on the bicyclic ring system. Structure-activity relationship (SAR) studies are therefore crucial in guiding the design of new derivatives with enhanced potency and selectivity for specific biological targets.

The substitution pattern on the nitrogen atoms of the pyrimidine (B1678525) ring is a key determinant of the biological activity of quinazolinones. While extensive research has focused on substitutions at the N3 position, the specific role of an N1-butyl group is less characterized in the available literature. However, general principles of N1-alkylation provide valuable insights.

Direct N1-alkylation of the quinazolin-2,4(1H,3H)-dione scaffold can be challenging, often proceeding with low yields and the concurrent formation of N1,N3-disubstituted products. tsijournals.comscispace.com To achieve selective N1-alkylation, synthetic strategies may involve the use of an N3-protected intermediate, such as a 3-benzoyl-quinazoline-2,4(1H,3H)-dione, which can be alkylated at the N1 position before deprotection. tsijournals.comscispace.com

Position C2: The C2 position is a common site for modification. The introduction of methyl, amine, or thiol groups at this position is often considered essential for antimicrobial activities. nih.gov In the context of enzyme inhibition, the nature of the C2 substituent can have a large effect; for example, specific side chains derived from natural products like citral (B94496) have been introduced at C2 to create tyrosinase inhibitors. mdpi.com For analgesic activity, increasing the lipophilicity at C2 by replacing a methyl with a butyl group resulted in a more active compound. mdpi.com Conversely, for some anticancer applications targeting tubulin, a chloro or methyl group at C2 was found to be effective. acs.org

Position C3: The N3 position is one of the most frequently modified sites on the quinazolinone scaffold. The introduction of a substituted aromatic ring at N3 is crucial for antimicrobial properties. nih.gov For analgesic and anti-inflammatory activities, SAR studies have shown that aliphatic substituents at N3 can confer strong analgesic effects, which can be further enhanced by changing to an aryl group. mdpi.com However, electron-withdrawing groups at N3 generally decrease analgesic activity. mdpi.com In the development of inhibitors for activin receptor-like kinase 2 (ALK2), incorporating a 4-morpholinophenyl group at the N3 position increased potency five-fold. nih.gov

Positions C5, C6, and C7: The benzene (B151609) portion of the quinazolinone ring also offers critical points for modification. The introduction of electron-withdrawing groups, such as halogens, at positions C6 and C8 can improve antimicrobial activity. nih.gov Specifically, a bromo substituent at C6 has been shown to be the most potent among certain series of anti-inflammatory agents. mdpi.com For EGFR kinase inhibitors, substitutions at positions C6 and C7 are known to enhance inhibitory efficacy. ekb.eg In the development of selective HER2 inhibitors, the substituents at C6, in combination with the C4-anilino moiety, were found to dictate the selectivity over EGFR. nih.gov Furthermore, the functionalization of the quinazoline scaffold with a fused dioxygenated ring at positions C6 and C7 has been reported to lead to multi-tyrosine kinase inhibitors. nih.gov

The following table summarizes key SAR findings for quinazolinone derivatives:

PositionSubstituent TypeResulting Biological ActivityReference(s)
C2 Methyl, Amine, ThiolEssential for antimicrobial activity nih.gov
Butyl (vs. Methyl)Increased analgesic activity mdpi.com
Phenyl, Ethyl, MethylVaried anti-inflammatory activity mdpi.com
Chloro, MethylPotent tubulin polymerization inhibition acs.org
N3 Substituted Aromatic RingEssential for antimicrobial activity nih.gov
Aliphatic or Aryl GroupStrong analgesic activity mdpi.com
4-MorpholinophenylIncreased ALK2 kinase inhibition nih.gov
C6 Halogen (e.g., Bromo, Chloro)Improved antimicrobial and anti-inflammatory activity nih.govmdpi.com
MethoxyPart of dioxygenated ring for multi-TKI activity nih.gov
C7 MethoxyPart of dioxygenated ring for multi-TKI activity nih.gov
ChloroImportant for antimicrobial activity nih.gov
C8 HalogenImproved antimicrobial activity nih.gov

Biochemical Assay Development for In Vitro Characterization

The in vitro characterization of this compound and its derivatives relies on a variety of biochemical assays designed to quantify their interaction with specific biological targets and to elucidate their mechanisms of action. These assays are fundamental in the early stages of drug discovery for screening compound libraries, determining potency and selectivity, and understanding molecular interactions.

Enzyme activity assays are central to characterizing quinazolinone derivatives, many of which are designed as enzyme inhibitors. nih.gov These assays measure the rate of an enzymatic reaction and how it is affected by the presence of the test compound. The specific format of the assay depends on the enzyme and the substrate involved.

Kinase Inhibition Assays: For derivatives targeting protein kinases like EGFR, enzyme-linked immunosorbent assays (ELISAs) are commonly used. ekb.eg These assays typically involve incubating the recombinant kinase with its substrate (e.g., a peptide) and ATP. The extent of substrate phosphorylation is then quantified using a specific antibody that recognizes the phosphorylated form, often detected via a colorimetric or fluorescent secondary antibody.

PARP Inhibition Assays: The activity of poly(ADP-ribose) polymerase (PARP) inhibitors is often evaluated using colorimetric assay kits. rsc.orgnih.govplos.org These assays measure the incorporation of biotinylated poly(ADP-ribose) onto histone proteins coated on a 96-well plate. plos.org The amount of incorporated biotinylated PAR is detected using a streptavidin-HRP conjugate and a colorimetric substrate. The reduction in signal in the presence of an inhibitor corresponds to its potency, typically expressed as an IC50 value. nih.gov

Metabolic Enzyme Assays: Quinazolinones have been evaluated against a range of metabolic enzymes, including tyrosinase, α-glycosidase, and acetylcholinesterase. mdpi.comnih.gov For tyrosinase, a spectrophotometric assay can be used, which measures the formation of dopachrome (B613829) from the substrate L-DOPA at a specific wavelength (e.g., 475 nm). mdpi.com Similarly, the inhibition of aspartate transcarbamylase (ATCase) can be determined by quantifying the production of its product, carbamoyl (B1232498) aspartate. tandfonline.com

Ligand displacement binding assays are used to determine the affinity of a compound for a specific receptor. These assays are particularly useful for characterizing quinazolinone derivatives that target G-protein coupled receptors (GPCRs) or other receptor types. The principle involves measuring the ability of an unlabeled test compound to compete with and displace a radiolabeled ligand that has a known high affinity for the receptor. acs.org

The assays are typically performed using membrane preparations from cells expressing the target receptor. These membranes are incubated with a fixed concentration of a radioligand and varying concentrations of the test compound. The amount of bound radioactivity is measured after separating the bound from the unbound radioligand, usually by filtration. The data are used to calculate the inhibitory constant (Kᵢ) of the test compound, which reflects its binding affinity.

Examples of radioligand binding assays used for quinazolinone derivatives include:

Adenosine (B11128) Receptor Binding: To determine affinities for adenosine receptors, radioligands such as [³H]DPCPX (for A₁ receptors), [³H]CGS 21680 (for A₂A receptors), and [³H]ZM241385 (for A₂B receptors) have been utilized. nih.gov

Serotonin (B10506) (5-HT) Receptor Binding: The affinity for serotonin receptors, such as the 5-HT₇ receptor, has been assessed using radioligand binding assays with ligands like [³H]-LSD, where displacement by the test compound indicates binding. researchgate.net For 5-HT₃ receptors, a [³H]granisetron displacement assay has been employed. acs.org

Cell-free mechanistic studies are essential for confirming the direct molecular target of a compound, independent of cellular uptake, metabolism, or off-target effects. For quinazolinone derivatives, these assays have been particularly important in validating their action as inhibitors of protein polymerization.

Tubulin Polymerization Inhibition: Several quinazolinone derivatives have been identified as inhibitors of tubulin polymerization, a mechanism shared with anticancer agents like colchicine (B1669291). nih.govmdpi.com The in vitro tubulin polymerization assay is a key cell-free method to confirm this activity. In this assay, purified tubulin is induced to polymerize into microtubules by GTP and warming. The process is monitored by measuring the increase in light scattering or fluorescence over time. acs.orgnih.gov The addition of an inhibitory compound reduces the rate and extent of polymerization, allowing for the determination of an IC50 value. nih.gov

Colchicine Binding Site Competition: To further elucidate the binding site on tubulin, a competitive binding assay is often used. This cell-free assay measures the ability of a quinazolinone derivative to inhibit the binding of [³H]colchicine to purified tubulin. acs.orgnih.gov A reduction in bound radioactivity indicates that the test compound binds to the colchicine site on β-tubulin, thereby preventing microtubule assembly. acs.org

PARP-1 Inhibition: As mentioned in the enzyme assay section, PARP-1 inhibition assays are cell-free systems that directly measure the enzymatic activity of purified PARP-1. plos.orgekb.eg By demonstrating inhibition in this reconstituted system, it confirms that the quinazolinone derivative directly targets the PARP-1 enzyme.


Potential Roles in Advanced Materials Science Research

Investigation of Electronic Properties for Optoelectronic Applications (e.g., Aggregation-Induced Emission)

The field of optoelectronics continually seeks new organic molecules with tailored photophysical properties. Quinazoline (B50416) derivatives have been identified as a valuable class of compounds for these applications, with research exploring their use in devices like organic light-emitting diodes (OLEDs). researchgate.net The incorporation of the quinazolinone core into larger π-conjugated systems is a key strategy for creating novel optoelectronic materials. researchgate.net

A particularly interesting phenomenon in this area is Aggregation-Induced Emission (AIE). researchgate.net AIE describes the process where non-luminescent or weakly luminescent molecules become highly emissive when they aggregate in a solid state or in poor solvents. researchgate.netnih.govrsc.org This effect is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay pathways and enhances fluorescence quantum yield. researchgate.net

While specific studies on the AIE properties of 1-Butylquinazolin-4(1H)-one are not extensively documented, the general class of quinazolinones is being explored for such luminescent properties. researchgate.net The structure of this compound, featuring a planar aromatic quinazolinone core and a flexible butyl chain, suggests it could potentially exhibit AIE characteristics. The butyl group can influence the molecule's solubility and how it packs in the solid state, which are critical factors for AIE. By attaching different functional groups, such as carbazole, to the quinazolinone core, researchers have successfully created materials with high triplet energy for use in phosphorescent OLEDs. sci-hub.st The electronic properties are highly dependent on the type and position of substituents on the quinazolinone scaffold. vanderbilt.edusci-hub.st

Below is a table summarizing the photophysical properties of related carbazolyl-substituted quinazolinone derivatives, illustrating the potential for this class of compounds in optoelectronics.

Compound NameAbsorption λmax (nm)Emission λmax (nm)Quantum Yield (Φ)
2-(9-ethyl-9H-carbazol-3-yl)-3-methylquinazolin-4(3H)-one298, 331, 3454080.55
3-methyl-2-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9-ethyl-9H-carbazol-3-yl)quinazolin-4(3H)-one302, 3484120.65
2-(6-(diphenylamino)-9-ethyl-9H-carbazol-3-yl)-3-methylquinazolin-4(3H)-one308, 3854950.75

This table is based on data for related compounds to illustrate the optoelectronic potential of the quinazolinone scaffold. Data adapted from studies on carbazolyl-substituted quinazolinones. sci-hub.st

Integration into Composite Materials and Functional Assemblies

Composite materials, which combine two or more distinct materials to create a new material with enhanced properties, are foundational to modern engineering and technology. The integration of functional organic molecules into polymer or inorganic matrices can impart novel characteristics such as luminescence, conductivity, or improved thermal stability.

The quinazolinone core is known for its thermal stability and rigid structure, making its derivatives interesting candidates for inclusion in advanced composite materials. While direct research on incorporating this compound into composites is limited, its properties suggest potential utility. The butyl group could serve to enhance the miscibility and interfacial adhesion between the quinazolinone moiety and a polymer matrix, which is crucial for creating a homogenous and robust composite.

Furthermore, the synthesis of related quinazolinone derivatives has been achieved using nano-catalysts, such as silica-based sulfonic acids, demonstrating the compatibility of the quinazolinone synthesis process with inorganic components. nih.gov This hints at the possibility of creating in-situ composites where the functional organic molecule is synthesized directly within an inorganic matrix. Such materials could find applications as specialized coatings, functional fillers, or components in electronic devices.

Exploration of Supramolecular Chemistry and Self-Assembly Properties

Supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces. rsc.org These interactions can guide molecules to spontaneously organize into well-defined, ordered structures through a process called self-assembly. rsc.org

The molecular structure of this compound contains key features that make it a candidate for supramolecular assembly. The quinazolinone ring system is rich in functionality that can participate in non-covalent interactions:

Hydrogen Bonding: The carbonyl group (C=O) at the 4-position is a potent hydrogen bond acceptor.

π-π Stacking: The aromatic benzene (B151609) and pyrimidine (B1678525) rings can interact with other aromatic systems through π-π stacking.

Van der Waals Forces: The N-butyl group introduces flexibility and can engage in van der Waals interactions, influencing the packing arrangement of the molecules.

Studies on the crystal structures of related quinazolinone derivatives confirm their ability to form complex supramolecular assemblies. nih.govresearchgate.net For instance, different sets of intermolecular hydrogen-bonding interactions have been shown to stabilize crystal structures, leading to the formation of extensive 2D and 3D networks. rsc.orgresearchgate.net The specific nature of the substituents on the quinazolinone core dictates the geometry and dimensionality of the resulting self-assembled structures. The presence of the N-butyl group in this compound would sterically influence which supramolecular synthons are formed and could be used to tune the final architecture and properties of the material.

Interaction TypeParticipating Groups on Quinazolinone CorePotential Role in Assembly
Hydrogen BondingCarbonyl group (C=O)Directional interaction, formation of chains and sheets. researchgate.net
π-π StackingBenzene and Pyrimidine RingsStabilization of layered structures, influences electronic properties. nih.gov
C-H···π InteractionsAlkyl groups and aromatic ringsFine-tuning of molecular packing and orientation. nih.gov
Van der Waals ForcesButyl chainInfluences packing density and solubility.

This table summarizes the key non-covalent interactions that can drive the self-assembly of quinazolinone-based molecules.

Future Perspectives and Emerging Research Directions

Development of Novel Synthetic Routes with Enhanced Sustainability and Efficiency

The future of synthesizing 1-butylquinazolin-4(1H)-one and related quinazolinones is geared towards the adoption of greener and more efficient chemical processes. Traditional synthetic methods often rely on harsh reaction conditions, toxic solvents, and multi-step procedures that can be both time-consuming and environmentally taxing.

Emerging research is focused on the development of novel synthetic strategies that prioritize sustainability. This includes the use of microwave-assisted organic synthesis (MAOS) to accelerate reaction times and improve yields. One-pot multicomponent reactions are also gaining traction as they streamline the synthetic process by combining several steps into a single operation, thereby reducing solvent waste and energy consumption.

Furthermore, there is a growing interest in employing environmentally benign catalysts and solvent systems. For instance, the use of water as a solvent or the application of solid-supported catalysts that can be easily recovered and reused are key aspects of green chemistry being applied to quinazolinone synthesis. The goal is to create synthetic pathways that are not only high-yielding but also economically and environmentally sustainable.

Advanced Computational Approaches for Structure-Function Prediction

Computational chemistry and molecular modeling are set to play an increasingly pivotal role in the future of this compound research. These in silico methods provide powerful tools to predict the biological activity and pharmacokinetic properties of novel derivatives, thereby accelerating the drug discovery process.

Advanced computational techniques such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking simulations are being utilized to understand the intricate interactions between this compound analogs and their biological targets. These models can help in identifying the key structural features responsible for a compound's activity and can guide the design of new molecules with enhanced potency and selectivity.

Molecular dynamics simulations offer a dynamic view of the ligand-receptor complex, providing insights into the conformational changes that occur upon binding. This level of detail is crucial for a rational, structure-based drug design approach, allowing for the fine-tuning of molecular structures to optimize their therapeutic effects.

Multi-Target Ligand Design and Polypharmacology Concepts

The traditional "one-drug, one-target" paradigm is gradually being supplemented by the concept of polypharmacology, which involves designing single chemical entities that can modulate multiple biological targets. This approach is particularly relevant for complex diseases where targeting a single pathway may not be sufficient.

This compound, with its versatile quinazolinone core, is an attractive scaffold for the development of multi-target ligands. By strategically modifying the butyl group and other positions on the quinazolinone ring, it is possible to create compounds that can interact with a range of receptors or enzymes.

Future research will likely focus on the rational design of this compound derivatives that can simultaneously target different components of a disease pathway. This could lead to the development of more effective and robust therapeutic agents with a lower propensity for the development of drug resistance.

Applications in Chemical Biology Probes and Mechanistic Elucidation Tools

Beyond its potential as a therapeutic agent, this compound and its analogs are valuable tools for chemical biology research. These compounds can be developed into chemical probes to investigate the function of specific biological targets and to elucidate complex cellular pathways.

By incorporating reporter tags such as fluorescent dyes or biotin (B1667282) into the structure of this compound, researchers can create probes that allow for the visualization and tracking of their target proteins within a cellular environment. These tools are instrumental in target validation and in understanding the downstream effects of modulating a particular biological target.

Furthermore, photoaffinity labeling, a technique that uses a photoreactive group to form a covalent bond with the target protein upon light activation, can be employed with quinazolinone-based probes to definitively identify the binding partners of these compounds. This provides a powerful method for deorphanizing novel bioactive molecules and for mapping their interaction networks.

Q & A

Q. What are the preliminary biological activities associated with this compound?

  • Methodological Answer : Early studies suggest interactions with enzyme targets like SIRT1 (implicated in apoptosis) and neurotransmitter receptors . In vitro assays (e.g., enzyme inhibition, cytotoxicity screens) are used to validate activity, with IC₅₀ values compared to reference compounds .

Advanced Research Questions

Q. How can contradictory data in pharmacological studies of this compound be resolved?

  • Methodological Answer : Contradictions often arise from assay variability (e.g., cell line specificity, solvent effects). Robust resolution strategies include:
  • Dose-response curves : To confirm activity thresholds .
  • Structural analogs : Testing derivatives to isolate pharmacophores .
  • Molecular docking : Validating target binding modes (e.g., quinazolinone interactions with kinase active sites) .

Q. What strategies improve the yield of this compound in heterogeneous catalytic systems?

  • Methodological Answer : Heterogeneous catalysts (e.g., solid acids like zeolites) enhance reaction efficiency by reducing side products. Key parameters:
  • Catalyst loading : 5–10 wt% of reactants .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility .
  • Reusability : Catalyst stability over 3–5 cycles without significant activity loss .

Q. How do substituent modifications on the quinazolinone core affect bioactivity?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal:
  • Electron-withdrawing groups (e.g., Cl at C2): Enhance anticancer activity by increasing electrophilicity .
  • Hydrophobic substituents (e.g., butyl chain): Improve membrane permeability, as shown in logP comparisons .
  • Amino groups : Increase hydrogen-bonding potential for enzyme inhibition .

Q. What computational methods are used to predict the stability and reactivity of this compound?

  • Methodological Answer :
  • DFT calculations : Predict thermodynamic stability (e.g., Gibbs free energy of formation) .
  • MD simulations : Assess solvation effects and conformational flexibility .
  • QSPR models : Correlate substituent properties (e.g., Hammett constants) with reaction rates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.